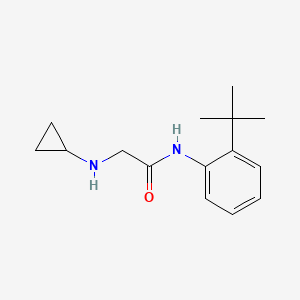

N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide

Description

N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide is an acetamide derivative featuring a tert-butyl-substituted phenyl ring at the ortho position and a cyclopropylamino group on the acetamide chain.

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

N-(2-tert-butylphenyl)-2-(cyclopropylamino)acetamide |

InChI |

InChI=1S/C15H22N2O/c1-15(2,3)12-6-4-5-7-13(12)17-14(18)10-16-11-8-9-11/h4-7,11,16H,8-10H2,1-3H3,(H,17,18) |

InChI Key |

IABRXODCYWUUSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)CNC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(tert-butyl)aniline with cyclopropyl isocyanate to form the corresponding urea intermediate. This intermediate is then subjected to a cyclization reaction with acetic anhydride to yield the desired acetamide compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through techniques such as crystallization, distillation, or chromatography. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is investigated for its potential use in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 5g (N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide)

- Substituents: A dimethylaminophenyl group and a naphthylmethyl-acetamide side chain.

- Synthesis : Purified via silica gel chromatography (n-hexane/ethyl acetate 1:1) and crystallization, yielding 42% .

- Physical Properties :

- Melting Point: 174°C

- Polarity: Rf = 0.50 (n-hexane/ethyl acetate 1:1)

- Key Differences: The naphthyl group increases aromatic surface area, likely enhancing π-π stacking interactions but reducing solubility compared to the cyclopropylamino group in the target compound.

Compound II-51 (N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide)

- Substituents : 2-fluorophenyl and propylacetamido groups.

- Synthesis : Multicomponent reaction with 95% yield, purified via flash chromatography (Et2O:DCM = 15:85) .

- Physical Properties :

- Melting Point: 155–157°C

- Polarity: Rf = 0.26 (Et2O:DCM = 1.5:8.5)

- The propyl group offers flexibility but less steric hindrance than cyclopropyl.

Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide)

- Substituents : Benzothiazole core with trifluoromethyl, dichlorophenyl, or trimethoxyphenyl groups .

- Trifluoromethyl groups improve lipophilicity and metabolic resistance compared to tert-butyl or cyclopropylamino groups.

Structural and Functional Implications

Key Observations :

Steric Effects : The tert-butyl group in the target compound and Compound II-51 may restrict molecular rotation, whereas the naphthyl group in 5g adds bulk but allows planar interactions.

Electronic Effects: Fluorine in II-51 and trifluoromethyl in benzothiazole derivatives enhance electron-withdrawing properties, contrasting with the electron-donating cyclopropylamino group.

Biological Activity

N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 246.35 g/mol

This compound features a tert-butyl group, a cyclopropylamino moiety, and an acetamide functional group, contributing to its unique pharmacological properties.

Research indicates that this compound exhibits its biological activity primarily through inhibition of specific kinase pathways. In particular, studies have shown that it interacts with CSNK2A (casein kinase 2 alpha), which is implicated in various cellular processes including cell proliferation and survival.

Key Findings:

- Inhibition of CSNK2A : The compound has demonstrated sub-nanomolar activity against CSNK2A, suggesting strong inhibitory potential. This is crucial as CSNK2A is often overactive in cancer cells, promoting tumor growth .

- Selectivity : The compound shows good selectivity for CSNK2A over other kinases, minimizing off-target effects that are common with many kinase inhibitors .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

- Antiviral Activity : The compound exhibited promising results in antiviral assays, with an IC value around 100 nM. This suggests potential applications in treating viral infections .

- Metabolic Stability : Despite its potent activity, the compound faces challenges related to metabolic stability. Studies indicated rapid clearance in rodent models due to high intrinsic clearance rates in hepatocytes, highlighting a need for further optimization to improve bioavailability .

Case Studies

Several case studies have explored the application of this compound in drug discovery and development:

-

Case Study on CSNK2A Inhibition : A study focused on optimizing analogs of this compound for enhanced potency and reduced clearance. The findings emphasized the importance of structural modifications to improve metabolic stability while retaining biological activity .

Compound IC (nM) Clearance (h1) Remarks Original 100 High Rapid clearance observed Analog A 50 Moderate Improved potency Analog B 30 Low Best candidate for further development - Clinical Implications : Another case study evaluated the therapeutic potential of the compound in preclinical cancer models. The results indicated significant tumor growth inhibition when administered at specific dosages, supporting further investigation into its clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.